molecular formula C14H9NO2 B10879968 5-Phenyl-1H-isoindole-1,3(2H)-dione CAS No. 2021-26-3

5-Phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B10879968
CAS No.: 2021-26-3
M. Wt: 223.23 g/mol
InChI Key: FCSWIKQIQMHZKO-UHFFFAOYSA-N
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Description

Phthalimide is an organic compound with the chemical formula C₈H₅NO₂. It consists of a phthalic anhydride core (a cyclic dicarboxylic acid anhydride) with a phenyl group attached to one of the carbon atoms. The structure can be represented as follows:

Phthalimide(5-Phenyl-1H-isoindole-1,3(2H)-dione)\text{Phthalimide} \quad \text{(this compound)} Phthalimide(this compound)

!Phthalimide Structure

Preparation Methods

Phthalimide can be synthesized through various methods:

    Phthalic Anhydride and Ammonia Reaction: The most common route involves the reaction of phthalic anhydride with ammonia. The reaction occurs under mild conditions, yielding phthalimide and water.

    Ammonolysis of Phthalonitrile: Another approach is the ammonolysis of phthalonitrile, which produces phthalimide.

    Industrial Production: Phthalimide is industrially produced by the reaction of phthalic anhydride with ammonia in the presence of a catalyst.

Chemical Reactions Analysis

Phthalimide undergoes several reactions:

    Hydrolysis: Phthalimide hydrolyzes in acidic or basic conditions to form phthalic acid and ammonia.

    Reduction: Reduction with hydrazine or other reducing agents yields 4-aminophthalimide.

    Substitution: Phthalimide can be selectively substituted at the nitrogen atom. For example, reaction with primary amines leads to N-substituted phthalimides.

    Ring Opening: Under certain conditions, phthalimide can undergo ring-opening reactions to form other derivatives.

Scientific Research Applications

Phthalimide has diverse applications:

    Chemistry: It serves as a precursor for various compounds, including phthalocyanines and phthalazinones.

    Medicine: Thalidomide, a derivative of phthalimide, gained notoriety as a sedative but was later found to have immunomodulatory properties. It is used in treating multiple myeloma and leprosy.

    Industry: Phthalimide derivatives find use in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

Thalidomide’s mechanism of action involves:

    Immunomodulation: It affects cytokine production, inhibiting tumor necrosis factor-alpha (TNF-α) and enhancing interleukin-2 (IL-2) production.

    Angiogenesis Inhibition: Thalidomide inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).

Comparison with Similar Compounds

Phthalimide is unique due to its dual role as a precursor and therapeutic agent. Similar compounds include succinimide and glutarimide.

Properties

CAS No.

2021-26-3

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

5-phenylisoindole-1,3-dione

InChI

InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-8H,(H,15,16,17)

InChI Key

FCSWIKQIQMHZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)NC3=O

Origin of Product

United States

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